Cas no 2097984-82-0 (2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine)

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
- 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
- 2097984-82-0
- starbld0031910
- AKOS026723846
- F2198-4876
- Pyridine, 2-[4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl]-
-
- Inchi: 1S/C13H14ClN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2
- InChI Key: WDDQMYMHITVHIK-UHFFFAOYSA-N
- SMILES: ClCC1C(C2C=CC=CN=2)=NN(C=1)CC1CC1
Computed Properties
- Exact Mass: 247.0876252g/mol
- Monoisotopic Mass: 247.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7Ų
- XLogP3: 1.9
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 418.3±40.0 °C(Predicted)
- pka: 1.93±0.19(Predicted)
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4876-2.5g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
TRC | C174196-1g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1h-pyrazol-3-yl)pyridine |
2097984-82-0 | 1g |
$ 775.00 | 2022-06-06 | ||
Life Chemicals | F2198-4876-0.5g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
Life Chemicals | F2198-4876-5g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2198-4876-1g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F2198-4876-10g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
TRC | C174196-500mg |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1h-pyrazol-3-yl)pyridine |
2097984-82-0 | 500mg |
$ 500.00 | 2022-06-06 | ||
TRC | C174196-100mg |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1h-pyrazol-3-yl)pyridine |
2097984-82-0 | 100mg |
$ 135.00 | 2022-06-06 | ||
Life Chemicals | F2198-4876-0.25g |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine |
2097984-82-0 | 95%+ | 0.25g |
$479.0 | 2023-09-06 |
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine Related Literature
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Introduction to 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2097984-82-0) in Modern Chemical Biology
2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, identified by its CAS number 2097984-82-0, represents a structurally intricate compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core fused with a pyrazole moiety, exhibits a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and molecular pharmacology. The presence of a chloromethyl substituent on the pyridine ring and a cyclopropylmethyl group on the pyrazole ring introduces distinct reactivity and binding potential, which are critical for designing novel therapeutic agents.
The compound's structural framework suggests potential applications in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional scaffolds in developing small-molecule inhibitors with enhanced selectivity and efficacy. The pyrazole moiety, known for its role in various bioactive molecules, contributes to the compound's ability to interact with biological targets such as kinases and transcription factors.
In the context of contemporary research, 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been investigated for its pharmacological properties. Studies indicate that the chloromethyl group can participate in nucleophilic addition reactions, enabling the formation of covalent bonds with biomolecules. This characteristic is particularly valuable for creating stable complexes with target proteins, which could lead to the development of potent and long-lasting therapeutic effects.
The cyclopropylmethyl substituent adds another layer of complexity to the molecule, influencing its solubility, metabolic stability, and overall pharmacokinetic profile. This feature is increasingly recognized as crucial for optimizing drug candidates, as it can enhance oral bioavailability and reduce unwanted side effects. Computational modeling and high-throughput screening have been employed to evaluate the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic utility.
Emerging research also suggests that derivatives of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine may exhibit significant anti-inflammatory properties. The pyridine-pyrazole hybrid structure is known to interfere with signaling pathways involved in inflammation, such as NF-κB and MAPK cascades. By modulating these pathways, the compound could offer a novel approach to treating chronic inflammatory diseases without the systemic side effects associated with traditional anti-inflammatory agents.
The synthesis of 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to construct the desired framework efficiently. These methodologies not only improve yield but also allow for easy modifications of the molecular structure, facilitating the development of libraries of related compounds for further testing.
In conclusion, 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2097984-82-0) represents a fascinating subject of study in chemical biology and pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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